Diethyl chloromalonate
Overview
Description
Diethyl chloromalonate is an organic compound with the molecular formula C7H11ClO4. It is a 2-halo-1,3-dicarbonyl compound, often used as a building block in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications .
Mechanism of Action
Target of Action
Diethyl chloromalonate, also known as Diethyl α-chloromalonate, is a 2-halo-1,3-dicarbonyl compound It’s known to participate in various chemical reactions, implying that its targets could be the reactants in these reactions .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It participates in K2CO3-catalyzed domino reactions (Michael alkylation, Mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives . It also reacts with Cs2CO3 in the presence of elemental S8 or Sen to afford the corresponding diethyl thioxo- or selenoxomalonates . These reactions result in the formation of functionalized 2,3-dihydrobenzofurans .
Biochemical Pathways
It’s known to participate in the synthesis of a variety of halogenated (chiral) acetic acids . Additionally, it’s used in models of aquatic toxicity .
Pharmacokinetics
Its physical properties such as its liquid form, density (1204 g/mL at 25 °C), and refractive index (n20/D 1432) are known . These properties could influence its bioavailability.
Result of Action
Its participation in various chemical reactions suggests that it plays a role in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity and the outcomes of its chemical reactions could be influenced by factors such as temperature, pH, and the presence of other chemicals . .
Preparation Methods
Diethyl chloromalonate can be synthesized through the reaction of diethyl malonate with phosgene in the presence of a catalyst . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Diethyl chloromalonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with potassium fluoride to form diethyl fluoromalonate.
Michael Alkylation: It participates in K2CO3-catalyzed domino reactions with salicylic aldehyde derivatives to form functionalized 2,3-dihydrobenzofurans.
Mannich Alkylation and Aldol Alkylation: These reactions also occur under similar conditions, leading to various functionalized products.
Common reagents used in these reactions include potassium fluoride, cesium carbonate, and elemental sulfur or selenium . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl chloromalonate is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Diethyl chloromalonate is similar to other halogenated malonates, such as:
- Dimethyl chloromalonate
- Diethyl bromomalonate
- Diethyl fluoromalonate
- Dimethyl bromomalonate
Compared to these compounds, this compound is unique due to its specific reactivity and the types of products it can form. For example, its reaction with potassium fluoride to form diethyl fluoromalonate is a notable transformation that highlights its versatility .
Properties
IUPAC Name |
diethyl 2-chloropropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWCQKMQYZFTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022258 | |
Record name | Diethyl chloromalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-10-9 | |
Record name | 1,3-Diethyl 2-chloropropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14064-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyl chloromalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl chloromalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227952 | |
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Record name | Propanedioic acid, 2-chloro-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl chloromalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl chloromalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL CHLOROMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5J45M964 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic compounds can be synthesized using diethyl chloromalonate?
A1: this compound serves as a valuable building block for various heterocyclic systems. For instance, it reacts with β-mercapto amines to yield 1,4-thiazin-3-ones, which can be further derivatized to obtain 5-thiapterins []. Additionally, it participates in reactions leading to the formation of 1,4-benzothiazine derivatives through distinct pathways [], and enables the synthesis of 4,6-dihydroxy-5-chloropyrimidine upon reaction with formamidine acetate [].
Q2: Can this compound undergo unexpected reactions under certain conditions?
A2: Yes, diethyl 2-naphthoxyoxalacetate, instead of undergoing the anticipated decarbonylation to diethyl 2-naphthoxymalonate when heated at 205°C, undergoes cyclization to produce diethyl naphtho[2,1–b]furan-1,2-dicarboxylate []. This highlights the potential for unforeseen reactivity pathways depending on the reaction conditions and substituents present.
Q3: How does this compound react with nucleophiles like sodium 2-naphthoxide?
A3: The reaction of this compound with sodium 2-naphthoxide can lead to the formation of both diethyl 2-naphthoxymalonate and diethyl bis-(2-naphthoxy)malonate, albeit in low yields []. This suggests that controlling the stoichiometry and reaction conditions is crucial for achieving selective mono- or di-alkylation.
Q4: Can this compound be used to synthesize α-fluoro-α,β-unsaturated esters?
A4: Yes, a one-pot synthesis of α-fluoro-α,β-unsaturated esters has been reported, employing this compound, aldehydes or ketones, and "spray-dried" potassium fluoride in sulfolane []. This method showcases the utility of this compound in introducing fluorine atoms into organic molecules, which can significantly impact their biological activity and physicochemical properties.
Q5: Are there any reported ring expansion reactions involving this compound?
A5: Interestingly, alkylation of 4-amino-1,1-dioxo-[1,2,3,5]-thiatriazoles with this compound, followed by treatment with a base, results in an unusual ring expansion to yield 5-amino-1,1-dioxo-[1,2,4,6]-thiatriazines []. This demonstrates the potential of this compound to mediate complex skeletal rearrangements, offering new avenues for synthesizing diverse heterocyclic structures.
Q6: How is this compound typically synthesized?
A6: A common approach to synthesize this compound involves the chlorination of diethyl malonate using N-chlorosuccinimide []. This method allows for the efficient preparation of the reagent, which can then be utilized in various downstream synthetic transformations.
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